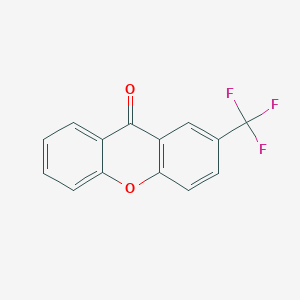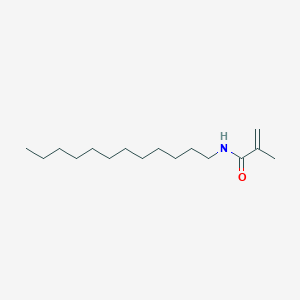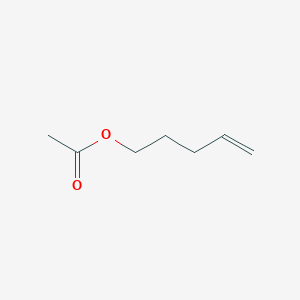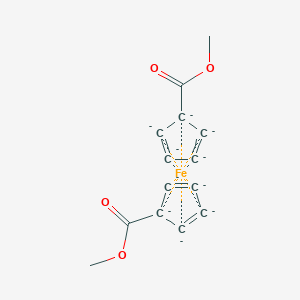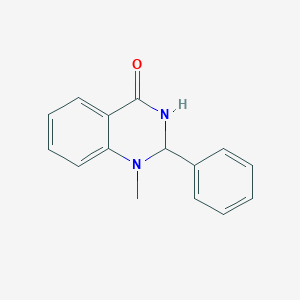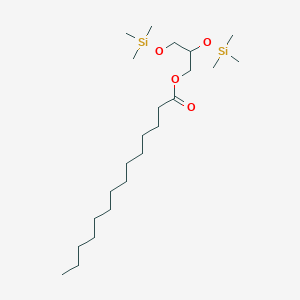
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate (BTP) is a chemical compound that is widely used in scientific research. It is a derivative of tetradecanoic acid, a saturated fatty acid that is commonly found in animal fats and vegetable oils. BTP is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
Mechanism Of Action
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a lipophilic compound that can penetrate cell membranes and interact with intracellular lipids. It is thought to act as a regulator of lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and degradation. 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has also been shown to have antioxidant properties, which may contribute to its protective effects on cells.
Biochemical And Physiological Effects
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to have a wide range of biochemical and physiological effects, including:
1. Modulation of lipid metabolism: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to regulate the activity of enzymes involved in lipid synthesis and degradation.
2. Antioxidant activity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to have antioxidant properties, which may protect cells from oxidative stress.
3. Anti-inflammatory activity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to inhibit the production of inflammatory cytokines in vitro.
4. Anti-cancer activity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has several advantages as a research tool, including:
1. Lipophilic nature: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is highly lipophilic, which allows it to penetrate cell membranes and interact with intracellular lipids.
2. Stability: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a stable compound that can be stored for long periods of time without degradation.
3. Versatility: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has a wide range of applications in various fields of research.
However, 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate also has some limitations, including:
1. Toxicity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is toxic at high concentrations and must be handled with care.
2. Cost: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a relatively expensive compound compared to other research tools.
3. Limited availability: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is not widely available and may be difficult to obtain in some regions.
Future Directions
There are several future directions for research on 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate, including:
1. Drug delivery: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be further developed as a carrier molecule for drug delivery.
2. Lipidomics: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be used in combination with other lipid derivatizing agents to develop new methods for lipid analysis.
3. Enzyme studies: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be used to study the activity of enzymes involved in lipid metabolism in more detail.
4. Anti-cancer research: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be further studied as a potential anti-cancer agent, both in vitro and in vivo.
In conclusion, 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a versatile compound that has a wide range of applications in scientific research. It is synthesized by reacting tetradecanoic acid with bis(trimethylsilyl)acetamide in the presence of a catalyst. 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to have a wide range of biochemical and physiological effects, including modulation of lipid metabolism, antioxidant activity, anti-inflammatory activity, and anti-cancer activity. 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has several advantages as a research tool, including its lipophilic nature, stability, and versatility, but also has some limitations, including toxicity, cost, and limited availability. There are several future directions for research on 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate, including drug delivery, lipidomics, enzyme studies, and anti-cancer research.
Synthesis Methods
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is synthesized by reacting tetradecanoic acid with bis(trimethylsilyl)acetamide in the presence of a catalyst. The reaction results in the formation of 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate and trimethylsilanol as a byproduct. The reaction is carried out under anhydrous conditions and requires careful handling due to the reactive nature of the reagents.
Scientific Research Applications
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used in a wide range of scientific research applications, including:
1. Lipidomics: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used as a derivatizing agent to analyze fatty acids by gas chromatography-mass spectrometry (GC-MS).
2. Drug delivery: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used as a carrier molecule for drug delivery due to its lipophilic nature.
3. Membrane studies: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used to study the properties of lipid membranes, including their fluidity and permeability.
4. Enzyme studies: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used to study the activity of enzymes that are involved in lipid metabolism.
properties
CAS RN |
1188-73-4 |
|---|---|
Product Name |
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate |
Molecular Formula |
C23H50O4Si2 |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
2,3-bis(trimethylsilyloxy)propyl tetradecanoate |
InChI |
InChI=1S/C23H50O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-23(24)25-20-22(27-29(5,6)7)21-26-28(2,3)4/h22H,8-21H2,1-7H3 |
InChI Key |
UUJZLZNTNOGCRI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
synonyms |
Myristic acid 2,3-bis(trimethylsilyloxy)propyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




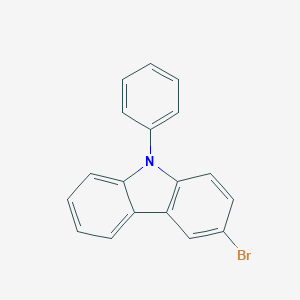
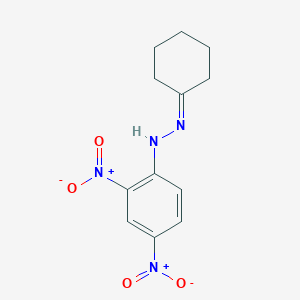
![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
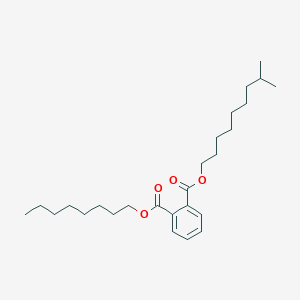
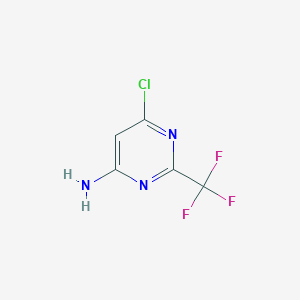
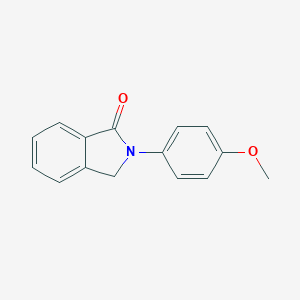
![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
